2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
Overview
Description
2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique tetrahydropyrrolo[3,4-c]pyrrole core structure, which is substituted with two methyl groups at positions 2 and 5, and two phenyl groups at positions 4 and 6. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method involves the Paal–Knorr condensation reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring. The reaction conditions often include the use of a catalyst, such as iron (III) chloride, and the presence of water to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,4-diphenyl-1H-pyrrole: Similar in structure but lacks the tetrahydropyrrolo[3,4-c] core.
4,6-Diphenyl-2,2-dimethyl-1,3-dioxolane: Contains a dioxolane ring instead of the pyrrole ring.
2,5-Dimethyl-3,6-diphenyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrrole: A closely related analog with different substitution patterns.
Uniqueness
The uniqueness of 2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole lies in its specific substitution pattern and the presence of the tetrahydropyrrolo[3,4-c] core, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2,5-dimethyl-4,6-diphenyl-1,3-dihydropyrrolo[3,4-c]pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-21-13-17-18(14-21)20(16-11-7-4-8-12-16)22(2)19(17)15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMQVBWJDXDAJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(N(C(=C2C1)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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